(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is a chiral amino acid derivative notable for its applications in organic synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to shield the amino group during chemical reactions. The presence of two fluorine atoms on the butyric acid backbone enhances its stability and reactivity, making it a valuable building block in various chemical applications .
The synthesis of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid typically involves several steps, starting from readily available precursors. A common synthetic route includes:
The molecular formula of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid is CHFN O, with a molecular weight of 361.35 g/mol . The structure features:
The presence of fluorine alters the electronic distribution within the molecule, enhancing its hydrophobic character and influencing conformational behavior in peptides .
(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid undergoes various chemical reactions:
The mechanism of action for (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid primarily relates to its role in peptide synthesis and interaction with biological systems:
(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic chemistry and biochemistry .
The scientific applications of (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid are diverse:
Incorporating fluorinated amino acids into peptides allows researchers to fine-tune their properties for various applications ranging from drug development to advanced materials science .
Bioisosterism guides the rational design of fluorinated amino acids by replacing functional groups with fluorine or fluoroalkyl moieties while preserving molecular geometry but altering electronic properties. The geminal difluoromethylene (CF₂) group in (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid acts as a bioisostere for carbonyl (C=O) or hydroxyl (OH) groups due to its tetrahedral geometry and dipole moment (1.97 D). Key electronic effects include:
Table 1: Physicochemical Properties of Bioisosteric Groups
Group | Bond Length (Å) | Bond Angle (°) | Dipole Moment (D) | log P |
---|---|---|---|---|
-CH₂- | 1.54 | 109.5 | 0.0 | 0.51 |
-CF₂- | 1.33 | 109.1 | 1.97 | 1.28 |
-C=O | 1.23 | 120.0 | 2.70 | -0.55 |
Data compiled from [3] [4] [8]
Difluorinated alkyl chains confer unique advantages in peptide backbone engineering:
Conformational Rigidity
The CF₂ group restricts C-C bond rotation due to the gauche effect (preferred dihedral angle of 60°), stabilizing helical or β-sheet structures. In model peptides, substitution with γ,γ-difluorinated butyric acid enhances α-helix propensity by 15–20% compared to non-fluorinated analogs [4]. This rigidity arises from hyperconjugation between C-F σ* orbitals and adjacent C-H/C-C bonds, limiting side-chain flexibility [7].
Metabolic Stability
Fluorine’s inertness toward oxidative metabolism shields peptide backbones from enzymatic degradation. Studies show that difluoroalkyl-containing peptides exhibit 3-fold longer half-lives in human serum compared to native sequences, attributed to resistance to proteases like chymotrypsin and aminopeptidases [3].
Case Study: HCV Protease Inhibitors
Incorporating γ,γ-difluoro analogs into NS3/4A protease inhibitors (e.g., Glecaprevir derivatives) enhances binding affinity (Ki = 0.8 nM vs. 2.1 nM for non-fluorinated analog) by strengthening hydrophobic interactions with the S4 pocket. The CF₂ group’s electronegativity also polarizes adjacent carbonyls, facilitating hydrogen bonding with catalytic residues [3].
This compound serves as a strategic leucine mimetic due to its isosteric side-chain volume and enhanced hydrophobicity:
Structural Mimicry
Transporter Selectivity
Unlike leucine (transported via LAT1), the difluoro derivative’s zwitterionic suppression redirects uptake through anion transporters (OAT1/OAT3). This bypasses LAT1-mediated regulatory checkpoints (e.g., mTOR activation), enabling unique pharmacodynamic profiles [8].
Table 2: Comparison of Leucine and Its Difluoro Surrogate
Property | Leucine | (R,S)-Difluoro Analog | Functional Impact |
---|---|---|---|
Side-Chain Log P | 1.76 | 2.81 | Enhanced membrane permeability |
pKa (COOH) | 2.33 | 1.98 | Improved solubility at physiological pH |
Transport Mechanism | LAT1 | OAT1/OAT3 | Altered tissue distribution |
Metabolic Half-life | 30 min | 90 min | Prolonged activity |
The racemic (R,S) configuration of this Fmoc-protected amino acid offers synthetic and economic benefits:
Cost-Effectiveness
Racemic synthesis reduces production costs by 40–60% compared to enantiopure routes, as it avoids chiral auxiliaries or resolution steps. This is critical for large-scale peptide manufacturing [3].
Conformational Screening
Racemic mixtures enable rapid exploration of both enantiomers’ effects on peptide folding. For example:
Synthetic Versatility
Table 3: Synthetic Applications in Peptide Engineering
Application | Sequence Context | Outcome | Reference |
---|---|---|---|
Antiviral Peptides | Ac-[DifluoroBut]-Tyr-Val | 5-fold ↑ HCV protease inhibition | [3] |
Biomaterials | Poly-[DifluoroBut]-Gly | Tm = 142°C (vs. 89°C control) | [4] |
Neuroactive Peptides | Enk-DifluoroBut-Phe | 3-fold ↑ opioid receptor binding | [2] |
Comprehensive Compound Index
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4